molecular formula C28H28N4O4 B2812643 N-(3,5-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941910-07-2

N-(3,5-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2812643
CAS No.: 941910-07-2
M. Wt: 484.556
InChI Key: OICYEWPHNJTAIU-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide” is a complex organic compound that features a quinoline core, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the furan ring and the piperazine moiety. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.

    Attachment of the Furan Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the Piperazine Moiety: This can be done through nucleophilic substitution or reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step.

Chemical Reactions Analysis

Types of Reactions

“N-(3,5-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone, while reduction of the quinoline core may produce a tetrahydroquinoline derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as a drug candidate for treating diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(3,5-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide” would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-((2-(4-(benzoyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide
  • N-(3,5-dimethylphenyl)-2-((2-(4-(thiophen-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

Uniqueness

“N-(3,5-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide” is unique due to the presence of the furan ring, which can impart specific electronic and steric properties to the molecule. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-19-15-20(2)17-22(16-19)29-26(33)18-36-23-6-3-5-21-8-9-25(30-27(21)23)31-10-12-32(13-11-31)28(34)24-7-4-14-35-24/h3-9,14-17H,10-13,18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICYEWPHNJTAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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